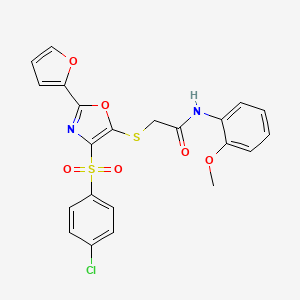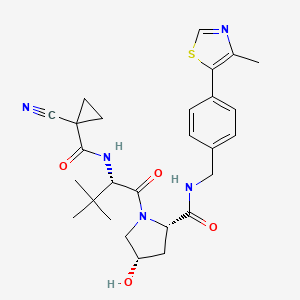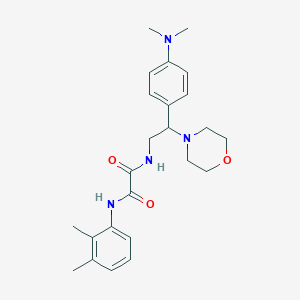![molecular formula C22H28FN7O B2420934 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1021094-02-9](/img/structure/B2420934.png)
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide” is a complex organic compound. It has been mentioned in the context of dopamine D4 receptors , and its potential for development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment or a tetralin-1-yl nucleus on the alkyl chain were synthesized and tested for binding at cloned human dopamine D4 and D2 receptor subtypes . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Applications De Recherche Scientifique
- Fluoroquinolones, including this compound, are important synthetic antimicrobial agents used in clinical settings to combat infectious diseases. They exhibit excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria .
- Notably, a derivative with a 7- [4- (4- (benzoyl)carbopiperazin-1-yl)]piperazinyl group showed promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), while maintaining potency against methicillin-resistant Staphylococcus aureus (MRSA) .
- Novel derivatives, including pyrazolopyrimidin-4-one derivatives, have been explored for their anticancer applications. These compounds exhibit cytotoxicity against tumor cell lines, demonstrating potent antitumor activity.
- These modifications aim to improve the pharmacokinetic profile, enhance bacterial cell penetrability, and potentially address permeability-based antibiotic resistance .
- Researchers explore alterations to enhance potency and efficacy while minimizing adverse events during therapy .
- A novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized. Its structure was confirmed by various spectroscopic techniques .
Antimicrobial Activity
Anticancer Potential
Pharmacokinetic Optimization
Structural Modification for Potency
Novel Triazole Derivatives
Indole Derivatives
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN7O/c1-16(2)13-20(31)24-7-8-30-22-19(14-27-30)21(25-15-26-22)29-11-9-28(10-12-29)18-5-3-17(23)4-6-18/h3-6,14-16H,7-13H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIODTISWLNYJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)
![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)



![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide;hydrochloride](/img/structure/B2420865.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2420870.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)
